Methyl 5-(chlorosulfonyl)-2-methoxybenzoate
Description
Chemical Identity and Classification
Methyl 5-(chlorosulfonyl)-2-methoxybenzoate represents a specialized class of aromatic compounds characterized by the presence of multiple functional groups that confer distinctive chemical properties. The compound belongs to the benzoate ester family while simultaneously incorporating sulfonyl chloride functionality, creating a bifunctional molecule with enhanced synthetic utility. This dual nature allows the compound to participate in diverse chemical transformations, making it particularly valuable as a synthetic intermediate.
The molecular structure consists of a benzene ring substituted with a methoxy group at the 2-position, a chlorosulfonyl group at the 5-position, and a methyl ester functionality attached to the carboxylic acid group. This specific substitution pattern creates a unique electronic environment that influences both the reactivity and stability of the molecule. The compound's classification extends beyond simple categorization as either an ester or sulfonyl chloride, representing instead a hybrid molecule that combines characteristics of both functional groups.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉ClO₅S | |
| Molecular Weight | 264.68 g/mol | |
| Chemical Abstracts Service Number | 191471-91-7 | |
| MDL Number | MFCD12169468 | |
| InChI Key | YDEWENZFUMWNIM-UHFFFAOYSA-N |
The structural complexity of this compound is further illustrated through its comprehensive chemical identifiers. The Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC, which demonstrates the systematic arrangement of functional groups around the aromatic core. The International Chemical Identifier provides additional structural confirmation through its systematic representation: InChI=1S/C9H9ClO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3.
The compound's classification as a benzoate ester derivative positions it within a broader family of aromatic esters that find extensive application in organic synthesis. However, the presence of the chlorosulfonyl group elevates its synthetic importance by introducing electrophilic reactivity that enables nucleophilic substitution reactions. This bifunctional nature distinguishes this compound from simpler benzoate esters and places it among specialized synthetic intermediates with enhanced versatility.
Historical Development and Discovery
The development of this compound emerged from the broader historical context of sulfonyl chloride chemistry and the evolution of chlorosulfonation methodologies in organic synthesis. The compound represents an advancement in the preparation of multifunctional aromatic intermediates that combine ester and sulfonyl chloride functionalities within a single molecular framework. Historical precedents in sulfonyl chloride chemistry provided the foundational knowledge necessary for the development of synthetic approaches to this specialized compound.
The synthesis of this compound builds upon established methodologies for introducing chlorosulfonyl groups into aromatic systems, particularly those developed for related methoxybenzoate derivatives. The compound's emergence as a significant synthetic intermediate reflects the ongoing evolution of organic synthesis toward more complex, multifunctional molecules that can serve as versatile building blocks for pharmaceutical and agrochemical applications. This historical progression demonstrates the continuous refinement of synthetic methodologies to access increasingly sophisticated molecular architectures.
The discovery and development of efficient synthetic routes to this compound represents part of the broader historical trend toward developing specialized intermediates that can streamline complex synthetic sequences. The compound's unique combination of functional groups reflects the synthetic chemistry community's recognition of the value inherent in molecules that can simultaneously participate in multiple types of chemical transformations. This approach to molecular design has proven particularly valuable in the context of pharmaceutical and agrochemical synthesis, where efficiency and versatility are paramount considerations.
Significance in Organic Chemistry Research
This compound occupies a position of considerable significance within contemporary organic chemistry research due to its unique structural features and synthetic versatility. The compound's importance stems from its ability to serve as a bifunctional intermediate that can participate in diverse chemical transformations, enabling the construction of complex molecular architectures through efficient synthetic pathways. This versatility has established the compound as a valuable tool for researchers working in areas ranging from pharmaceutical discovery to materials science.
The significance of this compound extends beyond its immediate synthetic applications to encompass its role as a model compound for understanding the reactivity patterns of multifunctional aromatic systems. The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring creates a complex electronic environment that influences reactivity in predictable yet sophisticated ways. This makes the compound particularly valuable for studies aimed at understanding and predicting the behavior of complex aromatic systems.
Research applications of this compound demonstrate its utility across multiple domains of organic chemistry. The compound serves as an important intermediate in pharmaceutical research, where its reactive chlorosulfonyl group enables the synthesis of diverse sulfonamide derivatives. Additionally, the compound finds application in enzyme inhibition studies, where its structural features allow for the design of molecules capable of interacting with specific biological targets through covalent modification mechanisms.
The compound's role in advancing synthetic methodology represents another dimension of its significance in organic chemistry research. The development of efficient synthetic routes to this compound has contributed to broader understanding of chlorosulfonation reactions and their application to complex aromatic substrates. These methodological advances have implications that extend beyond the synthesis of this specific compound to encompass the broader field of sulfonyl chloride chemistry.
Current Research Landscape and Applications
The contemporary research landscape surrounding this compound reflects its growing importance as a versatile synthetic intermediate with applications spanning multiple fields of chemical research. Current investigations focus on exploiting the compound's unique reactivity profile to develop new synthetic methodologies and to access novel molecular architectures with potential pharmaceutical and agrochemical applications. This research activity demonstrates the compound's continued relevance in modern synthetic chemistry.
Pharmaceutical research represents a major area of current application for this compound, where its reactive functional groups enable the synthesis of diverse bioactive molecules. The compound's chlorosulfonyl group serves as an electrophilic center that readily undergoes nucleophilic substitution reactions with amines, leading to the formation of sulfonamide derivatives with potential therapeutic applications. This reactivity pattern has made the compound particularly valuable in medicinal chemistry programs focused on developing new drug candidates.
Enzyme inhibition studies constitute another significant area of current research involving this compound. The compound's ability to undergo covalent modification reactions with nucleophilic residues in enzyme active sites makes it a valuable tool for biochemical research. These studies contribute to understanding enzyme mechanisms and to the development of new therapeutic strategies based on enzyme inhibition.
Table 2: Current Research Applications of this compound
| Application Domain | Specific Use | Research Focus | Reference |
|---|---|---|---|
| Pharmaceutical Synthesis | Sulfonamide Intermediate | Drug Discovery | |
| Biochemical Research | Enzyme Inhibition | Mechanism Studies | |
| Industrial Chemistry | Dye Production | Materials Science | |
| Synthetic Methodology | Chlorosulfonation | Reaction Development |
Industrial applications of this compound extend its utility beyond academic research to encompass commercial chemical production. The compound finds use in the synthesis of dyes and other industrial chemicals, where its bifunctional nature enables the construction of complex molecular architectures required for specific material properties. This industrial relevance underscores the compound's importance as both a research tool and a commercially viable intermediate.
The current research landscape also encompasses ongoing efforts to develop more efficient and environmentally sustainable synthetic routes to this compound. These investigations reflect broader trends in synthetic chemistry toward developing greener methodologies that minimize waste and reduce environmental impact while maintaining synthetic efficiency. Such research contributes to the long-term viability of the compound as a synthetic intermediate in an increasingly environmentally conscious chemical industry.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEWENZFUMWNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191471-91-7 | |
| Record name | methyl 5-(chlorosulfonyl)-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 5-(chlorosulfonyl)-2-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing on recent research findings.
Synthesis
The synthesis of this compound typically involves the chlorosulfonation of methyl 2-methoxybenzoate using chlorosulfonic acid. This reaction introduces a chlorosulfonyl group at the 5-position of the aromatic ring, enhancing the compound's reactivity and biological potential. The process can be optimized to improve yield and reduce environmental impact, as noted in recent methodologies that focus on minimizing waste and improving safety during synthesis .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate significant antiproliferative activity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively . These values indicate a potent cytotoxic effect, particularly when compared to traditional chemotherapeutics like 5-fluorouracil.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.35 ± 0.04 |
| Caco-2 | 0.54 ± 0.04 |
| AGS | >50 |
| PANC-1 | >50 |
| SMMC-7721 | 22.92 ± 2.16 |
| HIEC | >50 |
The compound's mechanism of action appears to involve cell cycle arrest at the G2/M phase, promoting apoptosis through the modulation of key signaling pathways such as PI3K/AKT/mTOR . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary screening indicates that compounds with similar structures exhibit varying degrees of antibacterial effects against common pathogens. However, specific data on the antimicrobial efficacy of this particular compound are still limited and warrant further investigation.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of related compounds to elucidate the factors contributing to their biological activity. For instance, modifications in substituents on the aromatic ring significantly affect both cytotoxicity and selectivity towards cancer cells . Such insights are crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of this compound.
Scientific Research Applications
Agricultural Applications
Herbicide Development
Methyl 5-(chlorosulfonyl)-2-methoxybenzoate serves as an important synthon in the synthesis of sulfonylurea herbicides. These herbicides are widely used for controlling weeds in agriculture. The compound undergoes sulfochlorination and subsequent reactions to yield active herbicidal agents that exhibit high efficacy against a variety of weed species .
Research Findings
- Case Study : A method was developed for synthesizing methyl 5-methoxy-2-sulfoamoylbenzoate, which is derived from this compound. This compound was shown to have significant herbicidal activity, making it a valuable precursor in herbicide formulation .
- Yield Data : The synthesis achieved a yield of approximately 82% under optimized conditions, indicating the compound's potential for large-scale agricultural applications .
Medicinal Chemistry
Carbonic Anhydrase Inhibition
Recent studies have identified this compound as a potential inhibitor of carbonic anhydrase (CA) isozymes, which are important targets in drug development for conditions such as glaucoma and epilepsy . The compound's structural features allow it to bind effectively to various CA isozymes.
Binding Affinity Studies
- Data Table: Binding Affinities of this compound Derivatives
| Compound | CA Isozyme | Binding Affinity (kJ/mol) |
|---|---|---|
| Methyl 5a | CAI | -12.6 |
| Methyl 5b | CAVB | -13.3 |
| Methyl 5c | CAIX | -17.5 |
This table summarizes the binding affinities observed for different derivatives of this compound, highlighting its potential as a lead compound for further medicinal development .
Synthetic Organic Chemistry
Synthesis Pathways
The compound is also significant in synthetic organic chemistry as a versatile intermediate. It can be utilized to synthesize various derivatives through electrophilic aromatic substitution reactions and nucleophilic attacks, expanding its utility in creating complex organic molecules.
Synthesis Example
- Methodology : The compound can be synthesized through a multi-step process involving the etherification of methoxybenzoic acid followed by chlorosulfonation. This method not only provides the desired sulfonyl chloride but also allows for further functionalization to create diverse chemical entities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physicochemical properties, and applications of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:
Table 1: Structural and Functional Group Comparisons
Key Differences and Implications
Substituent Position and Reactivity :
- The meta-chlorosulfonyl group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to para-substituted analogs (e.g., Methyl 4-(chlorosulfonyl)-2-methoxybenzoate). This is attributed to the electron-withdrawing effect of -SO₂Cl, which deactivates the ring but directs incoming nucleophiles to specific positions.
- Replacing -SO₂Cl with -SO₂NH₂ (as in Methyl 2-chloro-5-sulfamoylbenzoate) reduces electrophilicity, making the compound more stable but less reactive toward amines.
Biological Activity: Compounds with -SO₂Cl groups (e.g., this compound) are pivotal in synthesizing sulfonamide drugs, such as perforin inhibitors (). In contrast, analogs with -SO₂C₂H₅ (ethylsulfonyl) groups, like Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, are explored for herbicidal activity due to their reduced toxicity.
Solubility and Stability :
- The methoxy group (-OCH₃) in this compound increases solubility in polar solvents compared to chloro-substituted analogs (e.g., Methyl 5-chloro-2-(chlorosulfonyl)benzoate).
- Steric hindrance from bulky substituents (e.g., ethylsulfonyl in ) reduces hydrolysis rates of the ester group, enhancing stability under acidic conditions.
Table 2: Reactivity and Stability Data
Preparation Methods
Sulfochlorination Procedure
A representative and well-documented method involves the following steps:
| Step | Description | Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Reaction Setup | Use a three-necked flask equipped with stirrer, thermometer, and reflux condenser | - |
| 2 | Addition of Chlorosulfonic Acid | Gradually add freshly distilled chlorosulfonic acid (approx. 4-fold molar excess) to methyl 3-methoxybenzoate (e.g., 16.62 g) under cooling and stirring | Controlled temperature to avoid side reactions |
| 3 | Heating | Heat the reaction mixture to 50-60 °C and maintain for 2.5-3 hours | Promotes sulfonylation at the desired position |
| 4 | Quenching | Pour the reaction mass onto ice to neutralize excess chlorosulfonic acid | Precipitates methyl 5-(chlorosulfonyl)-2-methoxybenzoate |
| 5 | Isolation | Filter the precipitate and dry at room temperature | Obtains sulfonyl chloride intermediate |
Typical yield: Approximately 68% with melting point 50-52 °C reported.
Subsequent Use of Sulfonyl Chloride
The isolated this compound can be used directly for further reactions, such as conversion to sulfonamides by reaction with ammonia or amines:
Analysis of Preparation Method
| Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Reagents | Chlorosulfonic acid in excess | High reactivity ensures sulfonylation | Corrosive, requires careful handling |
| Reaction conditions | Moderate heating (50-60 °C), stirring, reflux setup | Controlled reaction rate, good selectivity | Requires cooling during acid addition |
| Yield | Sulfonyl chloride intermediate ~68% | Moderate to good yield | Some loss due to side reactions or incomplete conversion |
| Environmental impact | Neutralization with ice reduces acid waste | Less wastewater compared to older methods | Use of chlorosulfonic acid generates acidic waste |
| Process efficiency | Three-step synthesis overall (esterification, chlorosulfonation, amination) | Streamlined with fewer stages than older methods | Multi-step process still required |
This method improves upon older procedures by reducing the number of stages, lowering reagent consumption, and minimizing wastewater production, thus enhancing environmental friendliness and safety.
Comparative Data Table of Preparation Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Starting material | Methyl 3-methoxybenzoate | Prepared by esterification of 3-methoxybenzoic acid with methanol |
| Chlorosulfonic acid amount | 4-fold molar excess | Ensures complete sulfonylation |
| Reaction temperature | 50-60 °C | Optimal for sulfonyl chloride formation |
| Reaction time | 2.5-3 hours | Sufficient for completion |
| Workup | Quenching on ice, filtration | Efficient isolation of product |
| Yield (sulfonyl chloride) | 68% | Good isolated yield |
| Yield (sulfoamoyl derivative) | 82% | High conversion in amination step |
| Melting points | 50-52 °C (chlorosulfonyl intermediate), 151.5-152.5 °C (final product) | Confirms compound identity |
Research Findings and Improvements
- The method described in patent RU2553258C1 represents a significant improvement over traditional saccharin-derivative routes, which suffered from low yields, multiple stages, and high reagent consumption.
- The use of chlorosulfonic acid for direct sulfonylation of methyl 3-methoxybenzoate is a straightforward approach that provides the chlorosulfonyl intermediate in a single step with good yield.
- The process is scalable and adaptable for industrial synthesis of sulfonylurea herbicides and related compounds.
- Environmental and safety aspects are addressed by minimizing waste and using controlled reaction conditions.
- The sulfonyl chloride intermediate is stable enough to be isolated and stored or used immediately for amination reactions.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 5-(chlorosulfonyl)-2-methoxybenzoate?
The synthesis typically involves chlorosulfonation of a methoxy-substituted benzoic acid precursor, followed by esterification . For example:
- Step 1 : Chlorosulfonation of 2-methoxy-5-nitrobenzoic acid using chlorosulfonic acid under controlled temperature (0–5°C) to introduce the -SO₂Cl group.
- Step 2 : Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester . Purity is enhanced via recrystallization or column chromatography. Yield optimization requires precise stoichiometric control of reagents and inert reaction conditions to avoid side reactions.
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ 3.8–4.0 ppm) .
- HPLC : Assess purity (>98% for research-grade material) using C18 columns and UV detection at 254 nm.
- Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.6 for C₉H₈ClO₅S).
- X-ray Crystallography : Resolve crystal structure via SHELX programs to confirm bond angles and spatial arrangement .
Q. What are the primary chemical reactivities of the chlorosulfonyl group in this compound?
The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling:
- Nucleophilic substitution with amines to form sulfonamides (e.g., reaction with NH₃ or primary amines at 25–60°C).
- Hydrolysis to sulfonic acids under aqueous basic conditions (e.g., NaOH/EtOH).
- Cross-coupling reactions with thiols or alcohols to generate sulfonate esters or thioethers . Reactivity is influenced by solvent polarity and temperature.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for targeted biological activity?
- Docking Studies : Use software like AutoDock to predict binding affinity of sulfonamide derivatives (e.g., from substitution at -SO₂Cl) with enzyme targets (e.g., carbonic anhydrase).
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., meta-directing effects of -OCH₃ and -SO₂Cl groups) .
- ADMET Predictions : Evaluate pharmacokinetic properties (e.g., logP, solubility) for drug candidate prioritization.
Q. How should researchers address contradictions in reaction yields reported across studies?
Contradictions often arise from:
- Varied reaction conditions (e.g., excess chlorosulfonic acid vs. controlled stoichiometry).
- Impurity profiles : Side products (e.g., over-sulfonated derivatives) may form due to prolonged reaction times.
- Analytical discrepancies : Differences in HPLC calibration or NMR integration methods. Mitigation : Replicate experiments with strict control of parameters (temp, reagent ratios) and validate purity via orthogonal methods (e.g., TLC + NMR) .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis of -SO₂Cl) and improve heat dissipation .
- Catalyst Optimization : Use immobilized catalysts (e.g., polymer-supported H₂SO₄) for esterification to reduce post-reaction purification steps.
- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically.
Application-Oriented Questions
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
It serves as a precursor for:
- Sulfonamide drugs : Substitution of -SO₂Cl with amines yields bioactive sulfonamides (e.g., antibacterial or diuretic agents).
- Antipsychotics : Derivatives are key intermediates in synthesizing dopamine D2/D3 receptor antagonists like Amisulpride .
- Protease Inhibitors : Functionalization at the benzoate core enables targeting of viral or cancer-related enzymes.
Q. What challenges arise in studying its stability under long-term storage?
- Hydrolysis Risk : The chlorosulfonyl group is moisture-sensitive. Store under anhydrous conditions (e.g., desiccated, argon atmosphere).
- Thermal Degradation : DSC/TGA analysis reveals decomposition onset at ~150°C.
- Light Sensitivity : UV-Vis studies show photodegradation via radical formation; use amber vials for storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
